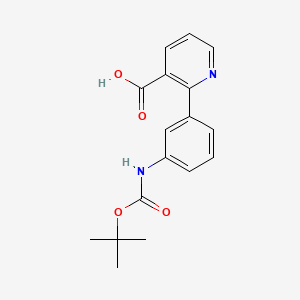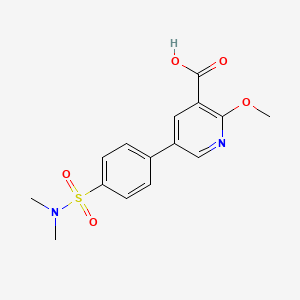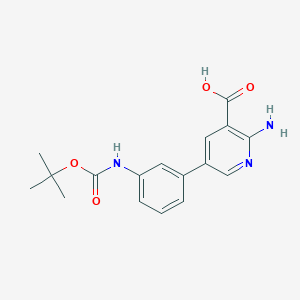
2-(3-BOC-Aminophenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-BOC-Aminophenyl)nicotinic acid, 95% is an organic compound with a variety of applications in the scientific field. This compound is used for a wide range of purposes, including organic synthesis, drug discovery, and biological research. It is a versatile compound that can be used in a variety of ways to further research and development.
Aplicaciones Científicas De Investigación
2-(3-BOC-Aminophenyl)nicotinic acid, 95% is used in a variety of scientific research applications. It is used as a building block in organic synthesis and drug discovery. It is also used as a ligand in a variety of biochemical and physiological studies. In addition, it is used as a substrate in enzyme assays and as a reagent in a variety of biological studies.
Mecanismo De Acción
2-(3-BOC-Aminophenyl)nicotinic acid, 95% acts as a ligand in biochemical and physiological studies. It binds to receptors on the cell surface, which then activate intracellular signaling pathways. This activates a variety of biochemical and physiological processes, such as gene expression, cell proliferation, and cell death.
Biochemical and Physiological Effects
2-(3-BOC-Aminophenyl)nicotinic acid, 95% has a variety of biochemical and physiological effects. It can activate or inhibit a variety of cellular processes, such as gene expression, cell proliferation, and cell death. It can also modulate the activity of enzymes and other proteins, which can have a variety of effects on the cell.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-BOC-Aminophenyl)nicotinic acid, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound, which makes it easier to work with in the lab. It is also relatively inexpensive, which makes it cost-effective for a variety of experiments. However, it can be difficult to obtain in large quantities, which can limit its use in larger experiments.
Direcciones Futuras
There are a number of potential future directions for 2-(3-BOC-Aminophenyl)nicotinic acid, 95%. One potential direction is the use of this compound in drug discovery and development. This compound could be used to identify new drugs or to improve existing drugs. In addition, this compound could be used to study the biochemical and physiological effects of drugs on cells. Another potential direction is the use of this compound in enzyme assays. This compound could be used to study the activity of enzymes in a variety of biological systems. Finally, this compound could be used to study the effects of environmental toxins on cells.
Métodos De Síntesis
2-(3-BOC-Aminophenyl)nicotinic acid, 95% is synthesized via a two-step process. First, 3-bromo-2-chloro-4-nitrobenzaldehyde is reacted with sodium hydroxide to form 3-bromo-2-chloro-4-nitrobenzyl alcohol. Then, the alcohol is reacted with 3-bromo-2-chloropyridine in the presence of a base such as sodium hydroxide to form 2-(3-BOC-Aminophenyl)nicotinic acid, 95%.
Propiedades
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-7-4-6-11(10-12)14-13(15(20)21)8-5-9-18-14/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSFLNFNBZJOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6394983.png)

![4-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6394997.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395002.png)
![6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395010.png)

![6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395022.png)
![3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395030.png)
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395041.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395043.png)
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)


